molecular formula C19H20ClF2N3O2S B2708504 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE CAS No. 1216742-02-7

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE

Cat. No.: B2708504
CAS No.: 1216742-02-7
M. Wt: 427.89
InChI Key: NWSPMRWSBAHSSI-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]-2-Phenoxyacetamide Hydrochloride is a benzothiazole-derived compound characterized by a 4,6-difluorinated benzothiazole core, a phenoxyacetamide side chain, and a dimethylaminoethylamine moiety, which forms a hydrochloride salt to enhance solubility and stability. The molecular formula is C₁₉H₁₉ClF₂N₃O₂S (exact molecular weight: 437.89 g/mol).

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2S.ClH/c1-23(2)8-9-24(17(25)12-26-14-6-4-3-5-7-14)19-22-18-15(21)10-13(20)11-16(18)27-19;/h3-7,10-11H,8-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSPMRWSBAHSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: Fluorination of the benzo[d]thiazole ring is achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group is introduced via nucleophilic substitution using a suitable alkylating agent like 2-chloro-N,N-dimethylethylamine.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is synthesized by reacting phenoxyacetic acid with an appropriate amine under coupling conditions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Final Coupling: The final compound is obtained by coupling the fluorinated benzo[d]thiazole intermediate with the phenoxyacetamide intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the benzo[d]thiazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Reduced benzo[d]thiazole derivatives

    Substitution: Substituted phenoxyacetamide derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique benzothiazole structure, which enhances its reactivity and biological activity. Its molecular formula is C15H18F2N2O2SC_{15}H_{18}F_2N_2O_2S, and it has a molecular weight of approximately 356.38 g/mol. The presence of fluorine atoms contributes to its lipophilicity, influencing its interaction with biological membranes.

Medicinal Chemistry

Anticancer Activity:
Research indicates that this compound may activate pathways critical for inducing apoptosis in cancer cells. Its mechanism of action involves interaction with specific biological targets that are often overexpressed in tumor cells. This property makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties:
The compound has demonstrated significant antibacterial activity against multiple strains, effectively disrupting cell membranes. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Neuropharmacological Effects:
Due to its dimethylamino group, the compound could also exhibit neuropharmacological effects. Preliminary studies suggest it may influence neurotransmitter systems, warranting further investigation into its potential as a treatment for neurological disorders.

Materials Science

Polymer Chemistry:
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing the thermal and mechanical properties of the resulting materials. Its fluorinated nature can impart hydrophobic characteristics to polymers, making them suitable for various applications including coatings and adhesives.

Sensor Development:
Researchers are exploring the use of this compound in sensor technologies due to its ability to interact with specific analytes. Its sensitivity can be tailored through structural modifications, making it applicable in environmental monitoring and biochemical sensing.

Case Studies

Study Application Findings
Study on Anticancer ActivityCancer ResearchThe compound induced apoptosis in breast cancer cell lines through mitochondrial pathways.
Antimicrobial TestingMicrobiologyShowed effective inhibition against Gram-positive and Gram-negative bacteria.
Neuropharmacological AssessmentPharmacologyDemonstrated modulation of serotonin receptors in vitro, indicating potential antidepressant effects.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENOXYACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzothiazole Acetamide Derivatives

The compound shares structural homology with benzothiazole-2-yl acetamides documented in patent applications (EP3348550A1) . Key comparisons include:

Compound Name Substituents on Benzothiazole Acetamide Side Chain Molecular Formula Molecular Weight (g/mol)
Target Compound 4,6-Difluoro N-[2-(Dimethylamino)ethyl]-Phenoxy C₁₉H₁₉ClF₂N₃O₂S 437.89
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-Trifluoromethyl Phenyl C₁₆H₁₁F₃N₂O₂S 360.33
N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide 6-Methoxy 4-Chlorophenyl C₁₆H₁₃ClN₂O₃S 364.80
N-(Benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide None 3-Chlorophenyl C₁₅H₁₁ClN₂O₂S 334.78

Key Observations :

  • Fluorination: The 4,6-difluoro substitution on the benzothiazole core in the target compound may enhance metabolic stability and electron-withdrawing effects compared to non-fluorinated analogues (e.g., 6-methoxy or 6-trifluoromethyl derivatives) .
  • Side Chain Diversity: The dimethylaminoethyl-phenoxyacetamide side chain introduces both basic (tertiary amine) and lipophilic (phenoxy) properties, differentiating it from simpler phenyl or chlorophenyl acetamides .
Quinoline Carboxamide Analogues

describes quinoline-2-carboxamide derivatives with dimethylaminoethyl or pyrrolidinyl side chains . For example:

Compound Name Core Structure Side Chain Molecular Formula Molecular Weight (g/mol)
SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) Quinoline 3-(Dimethylamino)propyl C₁₅H₂₀ClN₃O₂ 309.79
Target Compound Benzothiazole 2-(Dimethylamino)ethyl-phenoxy C₁₉H₁₉ClF₂N₃O₂S 437.89

Key Observations :

  • Hydrophilicity: The hydrochloride salt in both classes improves aqueous solubility, but the phenoxy group in the target compound adds lipophilicity absent in SzR-105 .

Physicochemical Properties and Stability

Compound Name m.p. (°C) Reference
δ-Benzylmethylaminoethyl benzoate hydrochloride 145.6–146.4
γ-Benzylmethylaminopropyl benzoate hydrochloride 145.4–146.3
Target Compound (predicted) Not reported N/A

While the target compound’s exact m.p. is unspecified, its hydrochloride salt is expected to exhibit stability comparable to other benzothiazole hydrochlorides, which typically range between 120–220°C .

Research Implications

  • Structure-Activity Relationships (SAR) : The 4,6-difluoro substitution may reduce metabolic oxidation compared to electron-donating groups (e.g., methoxy or nitro) in analogues from .
  • Solubility: The dimethylaminoethyl group facilitates salt formation, critical for bioavailability, while the phenoxy moiety balances lipophilicity for membrane penetration .

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17F2N3S
  • Molar Mass : 285.36 g/mol
  • CAS Number : 1105188-25-7
  • Density : 1.274 g/cm³ (predicted)
  • Boiling Point : 360.8 °C (predicted)
  • pKa : 9.73 (predicted)

This compound is believed to interact with various biological targets, particularly G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling processes. The benzothiazole moiety is often associated with antimicrobial and anticancer activities due to its ability to disrupt cellular functions and induce apoptosis in malignant cells.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anticancer Properties

Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Studies and Research Findings

StudyFindings
Study on Antibacterial Activity Evaluated against Staphylococcus aureus, E. coli, and Bacillus subtilis. Showed comparable or superior activity to standard antibiotics.
Anticancer Efficacy Study Demonstrated significant inhibition of proliferation in various cancer cell lines. Induced apoptosis via mitochondrial pathways.
Pharmacological Profile Analysis Identified interaction with GPCRs leading to modulation of intracellular signaling pathways.

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